5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Pharmacokinetic Studies
The pharmacokinetics of sulfonamides and related compounds have been extensively studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the metabolism of sulfonamide drugs involves the formation of reactive metabolites, which can covalently bind to proteins. A study by Meekins, Sullivan, and Gruchalla (1994) demonstrated that sulfamethoxazole, a sulfonamide antibiotic, undergoes oxidative metabolism resulting in the haptenation of human serum proteins during treatment, highlighting the importance of understanding drug-protein interactions for predicting drug efficacy and safety (Meekins, Sullivan, & Gruchalla, 1994).
Therapeutic Applications
Sulfonamides and similar compounds have been evaluated for their therapeutic potential in various conditions. For example, Tarral et al. (2014) assessed Fexinidazole, a nitroimidazole derivative, in first-in-human studies for the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness. Their research aimed to determine the optimal dosing regimen for this oral drug, showing the process of translating preclinical findings into clinical applications (Tarral et al., 2014).
Mechanistic Studies and Drug Discovery
Mechanistic studies of sulfonamides and related chemicals contribute to drug discovery and development. Research on heterocyclic amines, for example, elucidates the formation of DNA and protein adducts at low doses, providing insight into their genotoxic potential and implications for cancer risk. Turteltaub et al. (1999) used accelerator mass spectrometry (AMS) to study the dosimetry of adduct formation by heterocyclic amines, including the analysis of protein and DNA adduct levels in humans and rodents, revealing differences in metabolite profiles and bioactivation between species (Turteltaub et al., 1999).
Environmental and Exposure Assessments
Studies on the occurrence and effects of sulfonamides in the environment or as a result of occupational exposure contribute to a better understanding of their impact on human health. For example, the investigation of perfluorinated sulfonamides in indoor and outdoor air and dust by Shoeib et al. (2005) provides data on human exposure pathways and potential health risks associated with these compounds (Shoeib et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-4-15-7-10-20(28-15)29(25,26)23-16-11-14(6-5-13(16)2)17-12-24-18(21-17)8-9-19(22-24)27-3/h5-12,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVBKTMPIHXTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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